molecular formula C23H42N2O4S B8119689 N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid

N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid

Cat. No.: B8119689
M. Wt: 442.7 g/mol
InChI Key: ZPZBDQVWDVHNCO-HSSXMHKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid is a chemical compound used in various scientific and industrial applications. It is a derivative of proline, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group, a trans-4-methylthio substituent, and a decahydroquinoline (DCHA) moiety. This compound is often utilized in peptide synthesis and other organic chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Protection of Proline: The proline amino acid is first protected with a Boc group to prevent unwanted reactions at the amino site.

    Introduction of the Methylthio Group: A methylthio group is introduced at the 4-position of the proline ring through a substitution reaction.

    Formation of the DCHA Moiety: The decahydroquinoline moiety is then attached to the protected proline derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Boc group or the methylthio group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation of the methylthio group.

    Deprotected Proline Derivatives: Resulting from removal of the Boc group.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid is used in a wide range of scientific research applications, including:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: For the development of proline-based drugs and inhibitors.

    Biological Studies: To study the role of proline derivatives in biological systems.

    Industrial Applications: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. The DCHA moiety enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Boc-Pro-OH: A simpler derivative of proline with only a Boc protecting group.

    Boc-trans-4-hydroxy-Pro-OH: Similar structure but with a hydroxy group instead of a methylthio group.

    Boc-trans-4-phenyl-Pro-OH: Contains a phenyl group at the 4-position instead of a methylthio group.

Uniqueness

N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid is unique due to its combination of a Boc protecting group, a trans-4-methylthio substituent, and a DCHA moiety. This combination provides distinct reactivity and stability, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-6-7(17-4)5-8(12)9(13)14/h11-13H,1-10H2;7-8H,5-6H2,1-4H3,(H,13,14)/t;7-,8+/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZBDQVWDVHNCO-HSSXMHKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)SC.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.